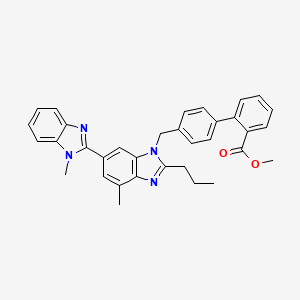

Telmisartan methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCCZIABCSDUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467572 | |

| Record name | Telmisartan methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528560-93-2 | |

| Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmisartan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELMISARTAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telmisartan methyl ester physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Telmisartan Methyl Ester

Introduction

Telmisartan methyl ester, the methyl ester derivative of the potent angiotensin II receptor blocker (ARB) Telmisartan, serves as a crucial molecule in pharmaceutical research and development. It is primarily encountered as a key intermediate in the synthesis of Telmisartan and as a potential impurity in the final active pharmaceutical ingredient (API).[1] Understanding its physicochemical properties is paramount for process chemists optimizing reaction conditions, analytical scientists developing robust purity assays, and formulation scientists assessing the stability and performance of the final drug product.

This guide provides a comprehensive exploration of the core physicochemical characteristics of Telmisartan methyl ester. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies and provides field-proven protocols, equipping researchers with the practical knowledge required for its effective handling, characterization, and control.

Chemical Identity and Structure

Telmisartan methyl ester is structurally differentiated from its parent carboxylic acid, Telmisartan, by the conversion of the carboxyl group on the biphenyl moiety into a methyl ester. This seemingly minor modification significantly alters key properties such as solubility, polarity, and potential degradation pathways.

Caption: Chemical structure of Telmisartan Methyl Ester.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Telmisartan methyl ester, compiled from authoritative databases and supplier technical data sheets.

| Property | Value | Source |

| IUPAC Name | methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | [2] |

| CAS Number | 528560-93-2 | [2][3] |

| Molecular Formula | C₃₄H₃₂N₄O₂ | [2][3] |

| Molecular Weight | 528.6 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | Not available in literature. (Parent compound Telmisartan: 261-263 °C) | [3][4] |

| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in water. | [3][5] |

| pKa (predicted) | The basic pKa values of the benzimidazole nitrogens are the most relevant. The acidic carboxyl group of Telmisartan (pKa ~3.86) is absent. | [4][6] |

Solubility Profile

The solubility of an API intermediate is a critical parameter influencing its reaction, purification, and isolation. Due to the esterification of the polar carboxylic acid group, Telmisartan methyl ester exhibits significantly lower aqueous solubility compared to its parent drug under basic conditions, while being more soluble in organic solvents like methanol and DMSO.[3][5]

Causality Behind Experimental Choices

Determining the thermodynamic equilibrium solubility is essential for understanding the intrinsic properties of the molecule, distinct from the faster but less definitive kinetic solubility. The shake-flask method , recommended by the World Health Organization (WHO), is the gold standard because it allows the system to reach a true equilibrium between the solid and dissolved states, providing a definitive solubility value under specific conditions (pH, temperature).[7][8] The choice of buffers across the physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial for predicting behavior in biological systems and for developing pH-dependent purification strategies.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from WHO guidelines for determining the equilibrium solubility of pharmaceutical compounds.[8]

-

Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).

-

Addition of Compound: Add an excess amount of Telmisartan methyl ester to a known volume of each buffer in separate, sealed vials. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker. This step is critical; insufficient agitation will prevent equilibrium from being reached.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle.[8]

-

Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step must be performed quickly to prevent precipitation due to temperature changes.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show concentrations that do not deviate significantly (e.g., <5%).

Caption: Workflow for the Shake-Flask Solubility Measurement.

Dissociation Constant (pKa)

Unlike Telmisartan, which is amphoteric with both an acidic carboxylic acid group and basic benzimidazole nitrogens, Telmisartan methyl ester is a basic compound. The esterification removes the acidic proton. The pKa values of the benzimidazole nitrogens are therefore the defining ionization constants. These values are critical for predicting solubility at different pH values and for developing purification and analytical methods (e.g., HPLC mobile phase selection).

Causality Behind Experimental Choices

For sparingly soluble compounds like Telmisartan methyl ester, traditional aqueous potentiometric titration is challenging. A co-solvent titration method is often employed.[9] By dissolving the compound in a mixture of an organic solvent (like methanol) and water, the overall solubility is increased, allowing for a measurable titration curve. The resulting apparent pKa (pKa*) is then extrapolated back to purely aqueous conditions (0% co-solvent) using a Yasuda-Shedlovsky plot. This approach provides a reliable estimate of the aqueous pKa, which is the universally accepted standard.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a common method for determining the pKa of a sparingly soluble base.[10]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Co-solvent Preparation: Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol), maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl.

-

Sample Preparation: Dissolve a precisely weighed amount of Telmisartan methyl ester in each co-solvent mixture to a known concentration (e.g., 1 mM).

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (pKa*) corresponds to the pH at the half-equivalence point.

-

Extrapolation: Plot the measured pKa* values plus log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the co-solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the resulting linear plot to 1/ε for pure water to determine the aqueous pKa.

Caption: Workflow for pKa Determination via Co-solvent Titration.

Chemical Stability

The stability of Telmisartan methyl ester is a key concern, as its degradation can lead to impurities in the Telmisartan API. The primary degradation pathway is the hydrolysis of the methyl ester bond, which can be catalyzed by both acid and base, reverting the molecule to Telmisartan. It is also important to assess its stability under oxidative, thermal, and photolytic stress, as mandated by ICH guidelines for stability testing.[11]

Causality Behind Experimental Choices

Forced degradation (or stress testing) is a systematic way to identify the likely degradation products and pathways of a molecule.[12] By subjecting the compound to conditions more severe than those it would experience during storage (e.g., high temperature, extreme pH, strong oxidants), we can rapidly assess its intrinsic stability.[13] This information is invaluable for developing stability-indicating analytical methods, where the primary goal is to separate the intact compound from all potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study.[12]

-

Stock Solution: Prepare a stock solution of Telmisartan methyl ester in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 80 °C) for a set period (e.g., 8 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 80 °C) for a set period.

-

Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Evaporate the solvent and expose the solid drug to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the drug to a defined light source (e.g., >1.2 million lux hours) as per ICH Q1B guidelines.

-

-

Sample Quenching: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.

Spectroscopic and Analytical Profile

A comprehensive spectroscopic and chromatographic profile is essential for the unambiguous identification and quantification of Telmisartan methyl ester.

Spectroscopic Data

-

Mass Spectrometry (MS): In positive ion electrospray ionization (ESI+), the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 529.3.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Key characteristic signals would include: a singlet for the ester methyl group (-OCH₃) around 3.5-3.9 ppm, signals for the two benzimidazole methyl groups, distinct multiplets for the propyl chain, and a complex pattern of signals in the aromatic region (7.0-8.0 ppm).

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other key bands include C-N stretching from the benzimidazole rings and aromatic C-H stretching.

-

UV-Vis Spectroscopy: The molecule contains extensive chromophores. Based on the parent compound, it is expected to exhibit strong UV absorbance maxima around 225 nm and 297 nm.[14]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of Telmisartan methyl ester and for quantifying it in reaction mixtures or as an impurity.

-

Typical HPLC Method Parameters:

| Parameter | Typical Condition | Rationale |

| Column | C18 or C8, 150 x 4.6 mm, 3.5-5 µm | Provides good hydrophobic retention for the molecule. |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate buffer with an acid like TFA) | A gradient elution is often necessary to separate related impurities with different polarities. |

| Detection | UV at ~230 nm or ~297 nm | High sensitivity at these wavelengths corresponding to the molecule's UV maxima. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |

Conclusion

Telmisartan methyl ester, while structurally similar to its parent API, possesses a distinct set of physicochemical properties that govern its behavior. Its low aqueous solubility, basic nature, and susceptibility to hydrolysis are critical considerations for any scientist working with this molecule. The experimental protocols and scientific rationale presented in this guide provide a robust framework for its characterization, ensuring data integrity and facilitating the development of safe and effective pharmaceuticals. By applying these principles, researchers can effectively control this intermediate, leading to a more efficient and reliable manufacturing process for Telmisartan.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Jadhav, P. A., et al. (2022). Accelerated Stability Testing and Evaluation of Telmisartan Brands: A Comparative Study. International Journal of Pharmaceutical Research and Applications, 7(4), 1010-1019. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11497808, Telmisartan methyl ester. Retrieved from [Link]

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Hasson, K. J., & Al-Akkam, E. J. (2021). Long Term Stability and In-vitro Release Study of Telmisartan Complex included by Hydroxypropyl-beta-cyclodextrin in Directly Compressed. International Journal of Drug Delivery Technology, 11(3), 974-980. Available at: [Link]

-

Allmpus. (n.d.). Telmisartan Methyl Ester. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan. Retrieved from [Link]

-

Islam, R., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4). Available at: [Link]

-

Ma, A. P., Robertson, S. G., & Glass, B. D. (2022). Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions. Pharmaceutics, 14(8), 1667. Available at: [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Telmisartan-Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]

-

Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

New Drug Approvals. (2015). TELMISARTAN PART 2/3. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

-

Beilstein-Institut. (n.d.). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65999, Telmisartan. Retrieved from [Link]

-

Sinochem Nanjing. (n.d.). Telmisartan Methyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604955, Telmisartan EP Impurity B Methyl Ester. Retrieved from [Link]

-

MDPI. (2026). Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling. Retrieved from [Link]

-

Henan University of Technology. (n.d.). Measurement and correlation of the solubility of telmisartan (form A) in nine different solvents from (277.85 to 338.35) K. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Available at: [Link]

-

SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). HPLC Determination of Telmisartan in Bulk and Pharmaceutical Formulations. Retrieved from [Link]

-

Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Retrieved from [Link]

-

Alfa Omega Pharma. (n.d.). Telmisartan Impurity I(Methyl Ester). Retrieved from [Link]

Sources

- 1. Telmisartan Methyl ester | 528560-93-2 [chemicea.com]

- 2. Telmisartan methyl ester | C34H32N4O2 | CID 11497808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. Telmisartan price,buy Telmisartan - chemicalbook [chemicalbook.com]

- 5. sinochem-nanjing.com [sinochem-nanjing.com]

- 6. Telmisartan Related Compound B (15 mg) (4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid) | 1026353-20-7 [chemicalbook.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. who.int [who.int]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. longdom.org [longdom.org]

- 13. ijprajournal.com [ijprajournal.com]

- 14. asianpubs.org [asianpubs.org]

Introduction: The Imperative of Precise Characterization in Pharmaceutical Analysis

An In-Depth Technical Guide to the Spectroscopic Characterization of Telmisartan Methyl Ester

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. Regulatory bodies mandate stringent control over impurities, as their presence can impact the safety, efficacy, and stability of the final drug product. Telmisartan, a widely prescribed angiotensin II receptor blocker for hypertension management, is no exception.[1] Its synthesis can give rise to various related compounds, including Telmisartan Methyl Ester (CAS: 528560-93-2), which serves as a critical intermediate and potential impurity.[2][3]

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as applied to the structural elucidation of Telmisartan Methyl Ester. We will delve into the theoretical underpinnings of each method, present interpreted data, and provide field-proven experimental protocols. The causality behind experimental choices is explained throughout, reflecting a methodology grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the molecule.

// Define atom nodes N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; O1 [label="O"]; O2 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; C29 [label="C"]; C30 [label="C"]; C31 [label="C"]; C32 [label="C"]; C33 [label="C"]; C34 [label="C"]; CH3_propyl [label="CH3"]; CH2_propyl1 [label="CH2"]; CH2_propyl2 [label="CH2"]; CH3_benz1 [label="CH3"]; CH3_benz2 [label="CH3"]; CH2_linker [label="CH2"]; OCH3 [label="OCH3"];

// Define positions C1 [pos="0,0!"]; N1 [pos="0.87,0.5!"]; C2 [pos="1.73,0!"]; N2 [pos="1.73,-1!"]; C3 [pos="0.87,-1.5!"]; C4 [pos="0,-1!"]; C5 [pos="-0.87,-1.5!"]; C6 [pos="-1.73,-1!"]; C7 [pos="-1.73,0!"]; C8 [pos="-0.87,0.5!"]; C9 [pos="2.6,0.5!"]; N3 [pos="3.46,0!"]; C10 [pos="4.33,0.5!"]; C11 [pos="5.19,0!"]; C12 [pos="5.19,-1!"]; C13 [pos="4.33,-1.5!"]; N4 [pos="3.46,-1!"]; C14 [pos="2.6,-0.5!"]; C15 [pos="6.06,0.5!"]; CH3_benz1 [pos="6.92,0!"]; C16 [pos="6.06,-1.5!"]; C17 [pos="3.46,-2!"]; CH2_linker [pos="4.33,-2.5!"]; C18 [pos="5.19,-3!"]; C19 [pos="6.06,-2.5!"]; C20 [pos="6.92,-3!"]; C21 [pos="6.92,-4!"]; C22 [pos="6.06,-4.5!"]; C23 [pos="5.19,-4!"]; C24 [pos="7.79,-4.5!"]; C25 [pos="8.66,-4!"]; C26 [pos="9.52,-4.5!"]; C27 [pos="10.38,-4!"]; C28 [pos="9.52,-3.5!"]; C29 [pos="8.66,-3.5!"]; C30 [pos="11.24,-4.5!"]; O1 [pos="12.1,-4!"]; O2 [pos="11.24,-5.5!"]; OCH3 [pos="12.1,-6!"]; CH2_propyl2 [pos="-2.6,0.5!"]; CH2_propyl1 [pos="-3.46,0!"]; CH3_propyl [pos="-4.33,0.5!"]; CH3_benz2 [pos="2.6,1.5!"];

// Define bonds C1 -- N1; C1 -- C8; C1 -- C2; N1 -- C9; C2 -- N2; C2 -- C3; N2 -- C14; C3 -- C4; C4 -- C5; C4 -- C1; C5 -- C6; C6 -- C7;

C7 -- C8; C7 -- CH2_propyl2; C8 -- C1; C9 -- N3; C9 -- CH3_benz2; N3 -- C10; N3 -- C14; C10 -- C11; C10 -- C15; C11 -- C12; C12 -- C13; C12 -- C16; C13 -- N4; N4 -- C14; N4 -- C17; C14 -- N2; C14 -- N3; C15 -- CH3_benz1; C17 -- CH2_linker; CH2_linker -- C18; C18 -- C19; C18 -- C23; C19 -- C20; C20 -- C21; C21 -- C22; C21 -- C24; C22 -- C23; C24 -- C25; C24 -- C29; C25 -- C26; C26 -- C27; C27 -- C28; C27 -- C30; C28 -- C29; C30 -- O1; C30 -- O2; O2 -- OCH3; CH2_propyl2 -- CH2_propyl1; CH2_propyl1 -- CH3_propyl; } end_dot

Figure 1: Chemical Structure of Telmisartan Methyl Ester.

| Parameter | Value | Source |

| IUPAC Name | methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | [4] |

| Molecular Formula | C₃₄H₃₂N₄O₂ | [4][5] |

| Molecular Weight | 528.64 g/mol | [4][5] |

| Monoisotopic Mass | 528.25252628 Da | [4] |

| CAS Number | 528560-93-2 | [3][4][6] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like telmisartan methyl ester, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula with high precision.

Experimental Rationale

Electrospray ionization (ESI) is the method of choice for this analysis. Its soft ionization mechanism is ideal for polar, high-molecular-weight molecules like telmisartan methyl ester, minimizing fragmentation and preserving the molecular ion. Analysis in positive ion mode is selected because the multiple nitrogen atoms in the benzimidazole rings are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Interpreted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 529.2603 | 529.2601 | Protonated molecular ion, confirming the elemental composition C₃₄H₃₂N₄O₂. |

| [M+Na]⁺ | 551.2423 | 551.2419 | Sodium adduct, a common observation in ESI-MS that further corroborates the molecular weight. |

Note: Observed m/z values are hypothetical based on typical HRMS accuracy.

Fragmentation Pathway Analysis

Understanding the fragmentation pattern is crucial for structural confirmation and identifying specific moieties within the molecule. The primary fragmentation is anticipated to occur at the benzylic C-N bond, which is the most labile linkage in the structure.

Figure 2: Proposed ESI-MS/MS Fragmentation of Telmisartan Methyl Ester.

This cleavage results in two major fragments: one corresponding to the substituted dibenzimidazole moiety (m/z 317.18) and the other to the methyl biphenylcarboxylate radical cation, which is not typically observed directly but its formation explains the observed fragment. This predictable fragmentation is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural components.

Experimental Rationale

The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, speed, and minimal sample preparation. A solid sample is brought into contact with an ATR crystal (often diamond or zinc selenide), and the resulting spectrum is largely free from the particle size effects and sample thickness issues that can plague traditional KBr pellet methods.[7]

Predicted IR Absorption Data

The IR spectrum of telmisartan methyl ester is distinguished from its parent acid, telmisartan, primarily by the ester functional group. The broad O-H stretch of the carboxylic acid is absent, and a characteristic C=O ester peak appears.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic (propyl, methyl) C-H Stretch |

| ~1720 | Strong | Ester C=O Stretch (Key Differentiating Peak) |

| ~1600 | Medium | Aromatic C=C Bending |

| 1580-1500 | Medium-Strong | Benzimidazole C=N and C=C Stretching |

| ~1450 | Medium | CH₂ and CH₃ Bending |

| 1280-1250 | Strong | Ester C-O Stretch (Asymmetric) |

| ~750 | Strong | Ortho-disubstituted benzene C-H Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Rationale

A high-field spectrometer (e.g., 500 MHz) is chosen to maximize signal dispersion and simplify spectral interpretation. Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the compound and its residual solvent peak does not interfere with key analyte signals. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the large number of aromatic protons and overlapping signals. However, key diagnostic signals can be identified.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-8.0 | m | 15H | Aromatic Protons | Complex multiplet for the biphenyl and benzimidazole ring protons. |

| ~5.50 | s | 2H | -N-CH₂ -Ar | Benzylic protons, deshielded by the adjacent nitrogen and aromatic ring. |

| ~3.85 | s | 3H | -N-CH₃ | N-methyl group on the benzimidazole ring. |

| ~3.65 | s | 3H | -O-CH₃ | Key methyl ester protons. |

| ~2.75 | t | 2H | -CH₂ -CH₂-CH₃ | Methylene group adjacent to the benzimidazole ring. |

| ~2.60 | s | 3H | Ar-CH₃ | Methyl group on the benzimidazole ring. |

| ~1.70 | sextet | 2H | -CH₂-CH₂ -CH₃ | Methylene group of the propyl chain. |

| ~1.00 | t | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | Ester C=O | Carbonyl carbon, highly deshielded. |

| 110.0-155.0 | Aromatic & Benzimidazole Cs | Numerous signals for the 24 aromatic and heterocyclic carbons. |

| ~52.0 | -O-CH₃ | Methyl ester carbon. |

| ~47.5 | -N-CH₂ -Ar | Benzylic carbon. |

| ~32.0 | -N-CH₃ | N-methyl carbon. |

| ~29.5 | -CH₂ -CH₂-CH₃ | Propyl chain carbon adjacent to the ring. |

| ~21.5 | -CH₂-CH₂ -CH₃ | Propyl chain methylene carbon. |

| ~17.0 | Ar-CH₃ | Aromatic methyl carbon. |

| ~14.0 | -CH₂-CH₂-CH₃ | Propyl chain terminal methyl carbon. |

Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data.

Synthesis of Telmisartan Methyl Ester

This protocol is adapted from established telmisartan syntheses, where the final hydrolysis step is replaced with an esterification or the penultimate ester intermediate is isolated.[10][11]

Objective: To synthesize Telmisartan Methyl Ester from Telmisartan.

Materials: Telmisartan, Methanol (anhydrous), Thionyl Chloride (SOCl₂), Sodium Bicarbonate, Dichloromethane (DCM), Magnesium Sulfate.

Procedure:

-

Suspend Telmisartan (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: SOCl₂ reacts with methanol to form methanolic HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in DCM and wash cautiously with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure Telmisartan Methyl Ester.

Spectroscopic Data Acquisition Workflow

Figure 3: Workflow for Synthesis and Spectroscopic Characterization.

-

Mass Spectrometry (HRMS):

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

Infuse the solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Infrared Spectroscopy (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal prior to sample analysis.

-

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a 500 MHz spectrometer at 25 °C.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Conclusion

The structural characterization of telmisartan methyl ester is a multi-faceted process that relies on the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry unequivocally confirms the molecular weight and formula. Infrared spectroscopy validates the presence of key functional groups, notably the ester carbonyl that differentiates it from the parent API. Finally, ¹H and ¹³C NMR provide the definitive map of the molecular architecture. The data and protocols outlined in this guide serve as a robust framework for the identification, characterization, and quality control of this important pharmaceutical-related compound.

References

- N. N., et al. "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug." Organic Process Research & Development.

- Kumar, A. S., et al. "EFFICIENT AND CONVERGENT SYNTHESIS OF TELMISARTAN." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 1, no. 3, 2010, pp. 461-467.

- Reddy, G. M., et al. "Alternative Synthesis of Telmisartan via Suzuki Coupling." Scholars Research Library Archives of Applied Science Research, vol. 2, no. 6, 2010, pp. 136-143.

- Reddy, G. M., et al. "Efficient and improved synthesis of Telmisartan." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 623-627.

- "TELMISARTAN PART 2/3 - New Drug Approvals." FDA New Drug Approvals.

- "Supporting information for An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines." The Royal Society of Chemistry.

- "IR spectra of: (a) telmisartan, (b) MCC, and (c) physical mixture of...

- "TELMISARTAN Telmisartanum." European Pharmacopoeia 7.0, 2012.

- "Application Note: High-Throughput Impurity Profiling of Bulk Telmisartan Using Telmisartan-d7 as an Internal Standard by LC-MS." BenchChem, 2025.

-

"Telmisartan methyl ester." PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

- "FT-IR SPECTRA OF TELMISARTAN.

-

"Telmisartan Methyl Ester | CAS No- 528560-93-2." GLP Pharma Standards. [Link]

- Padmavathi, V., et al. "A New Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Telmisartan and Hydrochlorothiazide in Bulk and Pharmaceutical Dosage Form." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 2, 2020, pp. 862-872.

- "Synthesis of telmisartan impurity B.

- "Telmisartan-13C,d3 | CAS No. 1261396-33-1." Clearsynth.

-

"CAS No : 528560-93-2| Chemical Name : Telmisartan Methyl Ester| Product Name : Telmisartan - Impurity I." Pharmaffiliates. [Link]

- "TELMISARTAN METHYL ESTER." precisionFDA.

- "Typical chromatograms of (a) telmisartan with all impurities and (b)...

- "Telmisartan-impurities.

- Reddy, B. P., et al. "Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug." Chemical Methodologies, vol. 2, no. 4, 2018, pp. 434-447.

- "Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells." MDPI.

- "Telmisartan Methyl Ester." Allmpus.

Sources

- 1. benchchem.com [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Telmisartan methyl ester | C34H32N4O2 | CID 11497808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

Telmisartan methyl ester synthesis pathway from 4-amino-3-methylbenzoic acid methyl ester

An In-Depth Technical Guide to the Synthesis of Telmisartan from 4-Amino-3-methylbenzoic Acid Methyl Ester

Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 subtype.[1] It is a cornerstone in the management of hypertension, cardiovascular diseases, and diabetic nephropathy.[2][3] Its efficacy stems from its strong binding affinity to the AT1 receptor and excellent bioavailability.[1] The synthesis of Telmisartan is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. This guide provides a detailed examination of a classical and widely referenced synthetic pathway, commencing from the readily available starting material, 4-amino-3-methylbenzoic acid methyl ester.[1][4][5][6] We will explore the strategic chemical transformations, the rationale behind the chosen reagents and conditions, and provide detailed protocols for each key step.

Overall Synthesis Pathway

The conversion of 4-amino-3-methylbenzoic acid methyl ester to Telmisartan is a convergent synthesis strategy. It involves the initial construction of a substituted benzimidazole ring, followed by the formation of a bis-benzimidazole core, and finally, alkylation with a pre-synthesized biphenyl moiety. The entire sequence showcases fundamental organic reactions, including acylation, aromatic substitution, reduction, and multiple condensation/cyclization steps.

Figure 1: Overall synthetic route to Telmisartan.

Part 1: Synthesis of the Core Benzimidazole Intermediate

This initial phase focuses on constructing the first substituted benzimidazole ring, which forms a crucial building block of the final Telmisartan molecule.

Step 1: Acylation of 4-Amino-3-methylbenzoic Acid Methyl Ester

The synthesis begins with the protection of the amino group in the starting material, 4-amino-3-methylbenzoic acid methyl ester, through acylation.[1][5][6] This step is critical as it deactivates the amino group, preventing it from interfering with the subsequent nitration step and directing the incoming nitro group to the desired position. Butyryl chloride is the acylating agent of choice, as the resulting propyl chain is a required feature of the final Telmisartan structure.[2][4]

Experimental Protocol:

-

Dissolve 4-amino-3-methylbenzoic acid methyl ester in an inert solvent like chlorobenzene or chloroform.[4][7]

-

Heat the solution to approximately 100°C.[2]

-

Slowly add butyryl chloride to the reaction mixture.

-

Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and isolate the product, methyl 4-(butyrylamino)-3-methylbenzoate, through filtration and washing.

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | 4-Amino-3-methylbenzoic acid methyl ester | Core aromatic structure | [4][5] |

| Reagent | Butyryl chloride | Introduces the n-propyl side chain and protects the amine | [2][6] |

| Solvent | Chlorobenzene / Chloroform | Inert reaction medium | [4][7] |

| Temperature | ~100°C | Provides activation energy for the reaction | [2] |

Table 1: Reaction parameters for the acylation step.

Step 2: Nitration

The subsequent step is a regioselective electrophilic aromatic substitution. The butyrylamido group is an ortho-, para-director. Since the para position is blocked, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position. The methyl group is also an ortho-, para-director. The combined directing effects ensure that nitration occurs specifically at the 5-position of the benzene ring.[1][2][5] This is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid at a reduced temperature to control the reaction's exothermicity and prevent side reactions.[2][7]

Experimental Protocol:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.[2]

-

Dissolve the product from Step 1, methyl 4-(butyrylamino)-3-methylbenzoate, in a suitable solvent. An improved method suggests dissolving it in chloroform and adding this solution to fuming nitric acid at -10°C to -5°C.[7]

-

Slowly add the solution of the substrate to the cold nitrating mixture, maintaining the low temperature.

-

Stir the reaction for a few hours until completion.

-

Quench the reaction by pouring it onto ice water, which precipitates the solid product.

-

Filter, wash with water until neutral, and dry the product, methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[8][9]

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | Methyl 4-(butyrylamino)-3-methylbenzoate | Substrate for nitration | [2][5] |

| Reagent | HNO₃/H₂SO₄ or Fuming Nitric Acid | Generates nitronium ion (NO₂⁺) for electrophilic substitution | [2][7] |

| Temperature | 0°C (or -10 to -5°C) | Controls reaction rate and prevents side products | [2][7] |

| Overall Yield | 88% (improved method) | Quantitative measure of reaction efficiency | [7] |

Table 2: Reaction parameters for the nitration step.

Step 3: Reduction of the Nitro Group

The nitro group introduced in the previous step is now reduced to a primary amine. This transformation is essential to set up the molecule for the subsequent intramolecular cyclization to form the benzimidazole ring. Catalytic hydrogenation is the most common and efficient method for this reduction.[1][2][5] Palladium on carbon (Pd/C) is a highly effective catalyst, and hydrogen gas is the reducing agent.[4] The reaction is clean, typically proceeds with high yield, and avoids the use of harsh metal-acid reducing systems.

Experimental Protocol:

-

Suspend methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in a solvent such as methanol.[4]

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar).[2]

-

Stir the mixture vigorously at room temperature for several hours.

-

Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material.

-

Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to yield the crude amine product.

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Substrate for reduction | [4][5] |

| Reagent | Hydrogen Gas (H₂) | Reducing agent | [2] |

| Catalyst | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation | [2][4] |

| Solvent | Methanol | Reaction medium | [4] |

| Pressure | ~5 bar | Ensures sufficient H₂ concentration | [2] |

| Yield | ~100% | Quantitative measure of reaction efficiency | [2] |

Table 3: Reaction parameters for the nitro reduction.

Step 4: Cyclization to form the Benzimidazole Ring

With the diamine in hand, the first benzimidazole ring is formed via an intramolecular condensation reaction. Heating the diamine intermediate in glacial acetic acid promotes the cyclization.[2][5] The acetic acid acts as both a solvent and a catalyst, facilitating the dehydration process that leads to the formation of the stable, aromatic benzimidazole ring system.

Experimental Protocol:

-

Dissolve the crude amine from Step 3 in glacial acetic acid.[5]

-

Heat the solution to reflux (around 100-110°C) for approximately 1.5 to 2 hours.[2][5]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and evaporate the solvent to obtain methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate.[5]

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate | Diamine precursor for cyclization | [2][5] |

| Reagent/Solvent | Glacial Acetic Acid | Catalyst and solvent for condensation/dehydration | [2][5] |

| Temperature | 100-110°C (Reflux) | Provides energy for cyclization | [2] |

| Yield | ~90% | Quantitative measure of reaction efficiency | [2] |

Table 4: Reaction parameters for the first benzimidazole cyclization.

Part 2: Synthesis of the Bis-Benzimidazole Core

The next stage involves modifying the first benzimidazole intermediate and then coupling it with a second diamine to construct the characteristic bis-benzimidazole structure of Telmisartan.

Step 5: Saponification of the Methyl Ester

To prepare for the next condensation step, the methyl ester group must be converted into a carboxylic acid. This is a standard saponification reaction, typically carried out by heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[1][2] Subsequent acidification protonates the carboxylate salt to yield the free carboxylic acid.

Experimental Protocol:

-

Dissolve the benzimidazole ester from Step 4 in a mixture of alcohol (e.g., methanol) and water.

-

Add an aqueous solution of a strong base, such as NaOH.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with an acid (e.g., HCl or acetic acid) to a pH of around 5.0-5.5.[2]

-

The carboxylic acid product precipitates out of the solution.

-

Filter the solid, wash with water, and dry to obtain 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.

Step 6: Condensation with N-methyl-1,2-phenylenediamine

This is a key step where the second benzimidazole ring is formed. The carboxylic acid is condensed with N-methyl-1,2-phenylenediamine to create the bis-benzimidazole system.[1][5] This reaction is often carried out at high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.[3]

Figure 2: Formation of the bis-benzimidazole core.

Experimental Protocol:

-

Add the carboxylic acid from Step 5 and N-methyl-1,2-phenylenediamine to polyphosphoric acid.

-

Heat the mixture to a high temperature (e.g., 150-155°C) for several hours.[3]

-

Cool the reaction mass and carefully quench it by pouring it into ice water.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify if necessary to yield 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole.

| Parameter | Value/Reagent | Purpose | Reference |

| Reactant 1 | 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | First benzimidazole unit | [1][5] |

| Reactant 2 | N-methyl-1,2-phenylenediamine | Precursor for the second benzimidazole ring | [1][2] |

| Reagent/Solvent | Polyphosphoric Acid (PPA) | Condensing agent and solvent | [3] |

| Temperature | ~150°C | High energy required for amide formation and cyclization | [3] |

| Yield | ~80% | Quantitative measure of reaction efficiency | [3] |

Table 5: Reaction parameters for the bis-benzimidazole formation.

Part 3: Final Assembly and Hydrolysis

The final steps involve attaching the biphenyl side chain and deprotecting the carboxylic acid to yield the final active pharmaceutical ingredient.

Step 7: N-Alkylation with the Biphenyl Moiety

In this step, the bis-benzimidazole core acts as a nucleophile and is alkylated with an electrophilic biphenyl component.[1][4] The most common alkylating agent is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the alkylation. The reaction is a nucleophilic substitution performed in a polar aprotic solvent in the presence of a base, which deprotonates the benzimidazole nitrogen, making it a more potent nucleophile.[3]

Experimental Protocol:

-

Dissolve the bis-benzimidazole from Step 6 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide.[3][4]

-

Add a strong base, such as powdered sodium hydroxide or potassium tert-butoxide, and stir.[3][4]

-

Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.

-

Heat the reaction mixture (e.g., 75-80°C) for several hours.[3]

-

After completion, cool the mixture and pour it into water to precipitate the product.

-

Filter and wash the solid to obtain the tert-butyl ester of Telmisartan.

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | 2-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole | Nucleophilic bis-benzimidazole core | [1][4] |

| Reagent | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester | Electrophilic biphenyl side-chain | [1] |

| Base | NaOH, KOH, or KOt-Bu | Deprotonates the benzimidazole nitrogen | [3][4] |

| Solvent | DMF, Dimethylacetamide | Polar aprotic reaction medium | [3][4] |

| Temperature | 75-80°C | Provides activation energy for SN2 reaction | [3] |

Table 6: Reaction parameters for N-alkylation.

Step 8: Final Hydrolysis to Telmisartan

The final step in the synthesis is the deprotection of the carboxylic acid. The tert-butyl ester group is typically removed under acidic conditions.[1][3] Trifluoroacetic acid (TFA) is often used, but other strong acids like hydrochloric acid or sulfuric acid can also be employed.[4][10] Alternatively, if a methyl or ethyl ester is used in the previous step, hydrolysis can be achieved with a base like NaOH or KOH followed by acidic workup.[4][11][12]

Experimental Protocol (Acidic Hydrolysis):

-

Dissolve the Telmisartan tert-butyl ester from Step 7 in a suitable solvent.

-

Add trifluoroacetic acid and stir at room temperature for several hours.[3]

-

Evaporate the excess TFA and solvent.

-

Dissolve the residue in water and adjust the pH to around 5.0-5.5 with a base (e.g., NaOH solution) and then acetic acid to precipitate the final product.[2][3]

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield pure Telmisartan.[2]

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | Telmisartan tert-butyl ester | Protected final product | [1][3] |

| Reagent | Trifluoroacetic Acid (TFA) or HCl | Acid catalyst for deprotection of the tert-butyl group | [3][4] |

| Final pH Adjustment | Acetic Acid | To precipitate Telmisartan at its isoelectric point | [2][3] |

| Yield | ~85% | Quantitative measure of reaction efficiency | [2] |

Table 7: Reaction parameters for the final hydrolysis.

Conclusion

The synthesis of Telmisartan from 4-amino-3-methylbenzoic acid methyl ester is a well-established and logical pathway that employs a series of fundamental organic transformations. The strategy relies on the careful and sequential construction of the complex bis-benzimidazole structure, followed by the attachment of the functional biphenyl side chain. Each step, from the initial acylation and regioselective nitration to the final deprotection, is designed to maximize yield and purity. While alternative and more convergent routes have been developed, this classical synthesis remains a valuable case study in pharmaceutical process chemistry, demonstrating the strategic application of protecting groups and the assembly of a complex heterocyclic drug molecule from simple starting materials.

References

-

Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. Link

-

New Drug Approvals. (2015). TELMISARTAN PART 2/3. New Drug Approvals.Link

-

Goossen, L. J., & Knaubar, T. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. Link

-

Patel, P. N., & Mehta, G. N. (2011). Alternative Synthesis of Telmisartan via Suzuki Coupling. Der Pharma Chemica, 3(6), 490-498. Link

-

Goossen, L. J., & Knaubar, T. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. Link

-

Venugopal, V., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2769-2774. Link

-

Wang, X., et al. (2007). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Chinese Journal of Medicinal Chemistry, 17(4), 231-232. Link

-

CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole. (2020). Google Patents. Link

-

US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2003). Google Patents. Link

-

LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. LookChem.Link

-

WO2007147889A2 - Preparation of telmisartan salts. (2007). Google Patents. Link

-

WO2009123483A1 - Process for preparation of telmisartan. (2009). Google Patents. Link

-

EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2003). Google Patents. Link

-

US20060094883A1 - Process for preparing telmisartan. (2006). Google Patents. Link

-

US8691999B2 - Process for the preparation of telmisartan. (2014). Google Patents. Link

-

WO2009116089A2 - Novel intermediates and method for synthesis of 4'-[(1,4'-dimethyl-2'-propyl-[2,6'-bi-1h-benzimidazol]-l-yl)methyl]-1,1-biphenyl]-2-carboxylic acid. (2009). Google Patents. Link

-

KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole. (2012). Google Patents. Link

-

ChemicalBook. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. ChemicalBook.Link

Sources

- 1. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. asianpubs.org [asianpubs.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]

- 10. WO2007147889A2 - Preparation of telmisartan salts - Google Patents [patents.google.com]

- 11. US20060094883A1 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 12. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Telmisartan Methyl Ester: Structure, Synthesis, and Application

Abstract: This guide provides an in-depth examination of Telmisartan methyl ester, a critical chemical entity in the manufacturing of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1][2] We will dissect its chemical structure, elucidate its nomenclature, and present a detailed, field-proven synthetic protocol. Furthermore, this document explores the ester's role as a key intermediate, its conversion to the active pharmaceutical ingredient (API), and the analytical methodologies pertinent to its characterization. This content is tailored for researchers, chemists, and professionals in drug development and manufacturing who require a robust understanding of this compound.

Chemical Identity and Structure Elucidation

Telmisartan methyl ester is the methyl ester derivative of Telmisartan. Its core structure is comprised of a biphenyl group linked to a substituted bis-benzimidazole moiety. The presence of the methyl ester group, in place of the carboxylic acid found in the final API, significantly alters its physicochemical properties, primarily its solubility and reactivity.

1.1. IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate .[3]

In literature and commercial listings, it is frequently referred to by several synonyms:

-

Methyl 4'-[(1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzimidazol]-3′-yl)methyl][1,1′-biphenyl]-2-carboxylate[1]

-

4'-((1,4'-Dimethyl-2'-propyl-2,6'-bi(1H-benzoimidazole)-1'-yl)methyl)biphenyl-2-carboxylic acid methyl ester[3]

1.2. Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical:

| Identifier | Value | Source(s) |

| CAS Number | 528560-93-2 | [3][5][6] |

| Molecular Formula | C₃₄H₃₂N₄O₂ | [3][5][6] |

| Molecular Weight | 528.64 g/mol | [3][5][6][7] |

| Canonical SMILES | CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | [3] |

| InChIKey | HJCCZIABCSDUPE-UHFFFAOYSA-N | [3][7] |

1.3. Structural Visualization

The chemical structure of Telmisartan methyl ester is visualized below. The diagram highlights the key functional components: the biphenyl carboxylate backbone and the complex bis-benzimidazole heterocyclic system.

Caption: Chemical structure of Telmisartan methyl ester.

Synthesis and Mechanistic Rationale

Telmisartan methyl ester is typically synthesized via a nucleophilic substitution reaction. This process involves the alkylation of the pre-formed bis-benzimidazole core with an appropriately functionalized biphenyl precursor.[8][9] This route is favored for its efficiency and control over the final product structure.

2.1. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified intermediate.

Caption: General workflow for the synthesis of Telmisartan methyl ester.

2.2. Detailed Experimental Protocol

This protocol is a representative methodology synthesized from established literature procedures.[8][9][10]

Objective: To synthesize Telmisartan methyl ester via alkylation.

Materials:

-

2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (1.0 eq)

-

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 eq)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Isopropanol or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: Charge a clean, dry, nitrogen-purged reactor with the bis-benzimidazole core (1.0 eq) and the polar aprotic solvent (e.g., DMSO). Initiate stirring to form a slurry.

-

Causality: A polar aprotic solvent is chosen because it effectively solvates the ions formed during the reaction without interfering with the nucleophile. The inert nitrogen atmosphere prevents potential side reactions with atmospheric components.

-

-

Deprotonation: Add the inorganic base (e.g., KOH, 1.5 eq) portion-wise to the slurry. Stir the mixture at room temperature for 1-2 hours.

-

Causality: The base is crucial for deprotonating the nitrogen atom on the benzimidazole ring, forming a potent nucleophilic anion. This step is the activation of the core molecule for the subsequent alkylation. An excess of base ensures complete deprotonation.

-

-

Alkylation: Add a solution of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 eq) in the same solvent to the reaction mixture dropwise over 30-60 minutes.

-

Causality: The biphenyl compound is the electrophile. The bromomethyl group is an excellent leaving group, facilitating the Sₙ2 reaction with the benzimidazole anion. A slight excess ensures the complete consumption of the more valuable bis-benzimidazole starting material.

-

-

Reaction Monitoring: Heat the mixture to approximately 55-65°C and maintain for 4-8 hours. Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12]

-

Causality: Moderate heating increases the reaction rate. HPLC is a self-validating system for monitoring, allowing for precise determination of the reaction endpoint by tracking the disappearance of starting materials and the appearance of the product peak.

-

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a stirred vessel of deionized water. The product will precipitate out of the solution.

-

Causality: Telmisartan methyl ester is poorly soluble in water.[5] Pouring the DMSO/DMF solution into water causes the product to crash out, effectively separating it from the water-soluble solvent and inorganic salts.

-

-

Purification: Filter the crude solid, wash with deionized water, and dry under vacuum. Further purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to achieve high purity.

-

Causality: Recrystallization is a robust method for removing process-related impurities, yielding a product with the high purity required for the next synthetic step.

-

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized Telmisartan methyl ester must be confirmed through rigorous analysis.

3.1. Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to white solid | [5] |

| Solubility | Soluble in Methanol, DMSO. Practically insoluble in water. | [2][5] |

| Storage | Store at 2-8°C in a well-sealed container, protected from light. | [5][13][14] |

| Topological Polar Surface Area | 61.9 Ų | [3] |

3.2. Spectroscopic Characterization

While raw spectra are batch-specific, the expected data from key analytical techniques are as follows:

-

¹H NMR: The proton NMR spectrum would be complex but should clearly show characteristic signals. Key resonances would include: a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, aromatic protons in the 7-8 ppm region, and aliphatic protons for the propyl group (a triplet, a sextet, and another triplet) in the upfield region (0.9-2.9 ppm).[15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 529.26.[3][15] This confirms the molecular weight of the compound.

Conversion to Telmisartan API

Telmisartan methyl ester is not the final drug; it is a penultimate intermediate. The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding Telmisartan.

4.1. Hydrolysis (Saponification) Workflow

Caption: Workflow for the hydrolysis of the methyl ester to Telmisartan.

4.2. Hydrolysis Protocol

This protocol describes the conversion of the ester intermediate to the final API.[8][16]

Objective: To hydrolyze Telmisartan methyl ester to Telmisartan.

Procedure:

-

Setup: Suspend Telmisartan methyl ester (1.0 eq) in methanol.

-

Saponification: Add a solution of potassium hydroxide (KOH, ~3.0 eq) in water. Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours, monitoring by HPLC until the starting material is consumed.

-

Causality: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt (potassium telmisartanate) and methanol. Refluxing ensures the reaction proceeds to completion.

-

-

Precipitation: Cool the reaction mixture. While stirring, add an acid (e.g., acetic acid) to adjust the pH to ~5.0-5.5.

-

Causality: The addition of acid protonates the carboxylate salt. Telmisartan, as a free carboxylic acid, is insoluble in the aqueous methanolic solution at this pH and precipitates, allowing for its isolation.

-

-

Isolation and Drying: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid, wash thoroughly with water, and dry under vacuum at 70-75°C to yield pure Telmisartan.

Conclusion

Telmisartan methyl ester is a well-defined chemical compound that serves as the immediate precursor in many efficient synthetic routes to the Telmisartan API. Understanding its structure, synthesis, and subsequent conversion is fundamental for process chemists and quality control scientists in the pharmaceutical industry. The protocols and data presented herein provide a validated framework for the synthesis and characterization of this key intermediate, underpinning the robust and reliable manufacturing of a vital antihypertensive medication.

References

-

Allmpus. (n.d.). Telmisartan Methyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11497808, Telmisartan methyl ester. Retrieved from [Link]

-

Reddy, P. P., et al. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Retrieved from [Link]

-

Watson International Ltd. (n.d.). Telmisartan Methyl Ester CAS 528560-93-2. Retrieved from [Link]

-

New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Telmisartan - Impurity I. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Telmisartan Methyl Ester | CAS No- 528560-93-2. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). TELMISARTAN METHYL ESTER. Retrieved from [Link]

-

Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and Convergent Synthesis of Telmisartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604955, Telmisartan EP Impurity B Methyl Ester. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methodologies for determination of telmisartan: An overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65999, Telmisartan. Retrieved from [Link]

-

precisionFDA. (n.d.). TELMISARTAN METHYL ESTER. Retrieved from [Link]

-

Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]

-

Sinochem Nanjing Co., Ltd. (n.d.). Telmisartan Methyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of telmisartan Purity and Molecular Weight of Drug by UPLC-MS. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Telmisartan | CAS No- 144701-48-4. Retrieved from [Link]

Sources

- 1. Telmisartan Methyl ester | 528560-93-2 [chemicea.com]

- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Telmisartan methyl ester | C34H32N4O2 | CID 11497808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. watson-int.com [watson-int.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 11. ijprajournal.com [ijprajournal.com]

- 12. chemmethod.com [chemmethod.com]

- 13. glppharmastandards.com [glppharmastandards.com]

- 14. sinochem-nanjing.com [sinochem-nanjing.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Telmisartan Methyl Ester: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan methyl ester, a critical intermediate in the synthesis of the angiotensin II receptor blocker Telmisartan, serves as a cornerstone in the manufacturing of this widely prescribed antihypertensive agent.[1][2] This guide provides a comprehensive technical overview of Telmisartan methyl ester, from its chemical identity and synthesis to its analytical characterization and role in pharmaceutical development. Understanding the nuances of this compound is paramount for process chemists, quality control analysts, and researchers engaged in the development of sartans and related heterocyclic compounds.

This document delves into the practical aspects of handling Telmisartan methyl ester, offering field-proven insights into its preparation and analysis. The protocols and methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Chemical Identifiers

A precise understanding of the chemical identity of Telmisartan methyl ester is fundamental for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 528560-93-2 | [3][4] |

| Molecular Formula | C₃₄H₃₂N₄O₂ | [3][5] |

| Molecular Weight | 528.64 g/mol | [3][5] |

| IUPAC Name | methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | [3] |

| Synonyms | Telmisartan EP Impurity I, Methyl 4'-((2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl)methyl)biphenyl-2-carboxylate | [3][6] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of Telmisartan methyl ester is a pivotal step in the overall production of Telmisartan. The most common and industrially scalable method involves the N-alkylation of the pre-formed bis-benzimidazole core with a suitable biphenyl methyl ester derivative.[1][7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Telmisartan Methyl Ester.

Detailed Experimental Protocol: N-Alkylation

This protocol is a synthesized representation of methodologies described in the scientific literature and patents.[1]

-

Reactor Setup: A suitable reactor is charged with 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl (BIM) and an appropriate organic solvent such as toluene, acetone, or methyl ethyl ketone.

-

Base Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the BIM mixture. The choice of a biphasic system (organic solvent and water) is a critical experimental choice. This facilitates the deprotonation of the benzimidazole nitrogen, forming the nucleophilic anion in the organic phase while keeping the inorganic salts in the aqueous phase, which can simplify the workup process.

-